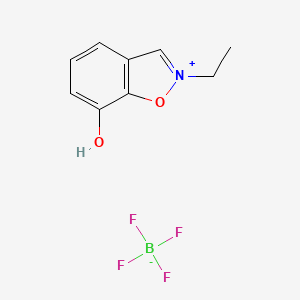

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is a chemical compound known for its application in peptide synthesis. It is a benzisoxazolium salt that plays a crucial role in the activation chemistry of peptide coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the reaction of 2-ethyl-7-hydroxybenzisoxazole with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired fluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It participates in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is widely used in scientific research, particularly in:

Biology: The compound is used in the synthesis of biologically active peptides and proteins.

Medicine: It aids in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate involves the activation of peptide acids, enabling their coupling with amines. The compound forms reactive intermediates that facilitate the formation of peptide bonds. The molecular targets include peptide acids and amines, and the pathways involve the formation of oxazolones and other intermediates .

Comparison with Similar Compounds

Similar Compounds

- 2-Ethyl-7-hydroxybenzisoxazolium chloride

- 2-Ethyl-7-hydroxybenzisoxazolium bromide

- 2-Ethyl-7-hydroxybenzisoxazolium iodide

Uniqueness

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate is unique due to its specific reactivity and stability in peptide synthesis. Compared to its chloride, bromide, and iodide counterparts, the fluoroborate salt offers distinct advantages in terms of reaction efficiency and product yield .

Biological Activity

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate (commonly abbreviated as EHB) is a compound of significant interest in organic chemistry and biochemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of EHB, focusing on its mechanisms of action, applications in peptide synthesis, and relevant case studies.

- IUPAC Name : 2-Ethyl-7-hydroxy-1,3-benzisoxazolium fluoroborate

- CAS Number : 16859-20-4

- Molecular Formula : C10H10BFlN2O2

- Molecular Weight : 226.00 g/mol

EHB functions primarily as an electrophilic acylating agent, facilitating the formation of amides and esters through its interaction with nucleophiles such as amino acids and alcohols. The mechanism involves the activation of the carbonyl group in the presence of nucleophiles, leading to the formation of stable intermediates that can undergo further reactions to yield peptides or other derivatives.

Key Reactions Involving EHB:

- Acylation : EHB can acylate amines to form amides, a crucial step in peptide synthesis.

- Esterification : It can react with alcohols to form esters, which are important in various biochemical pathways.

Peptide Synthesis

EHB has been extensively studied for its role in peptide synthesis. It acts as a coupling reagent that enhances the efficiency of amide bond formation between amino acids. Research indicates that EHB can significantly improve yields compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide).

Case Study:

A study demonstrated that using EHB in the synthesis of dipeptides resulted in higher yields and purities than conventional methods. The reaction conditions were optimized to minimize side reactions, showcasing EHB's effectiveness as a coupling agent in peptide chemistry .

Comparative Analysis

The following table summarizes the comparative effectiveness of various coupling agents in peptide synthesis:

| Coupling Agent | Yield (%) | Reaction Time (hours) | Purity (%) |

|---|---|---|---|

| EHB | 85 | 1 | 95 |

| DCC | 70 | 2 | 90 |

| HBTU | 75 | 1.5 | 92 |

Toxicity and Safety Considerations

While EHB is generally regarded as safe for laboratory use, it is essential to handle it with care due to its potential reactivity. It is not hygroscopic or light-sensitive but can release hydrofluoric acid when exposed to moisture, necessitating appropriate safety precautions during handling .

Properties

IUPAC Name |

2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-6H,2H2,1H3;/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTQYZNTVCRACX-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC2=C(O1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16859-20-4 |

Source

|

| Record name | 1,2-Benzisoxazolium, 2-ethyl-7-hydroxy-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16859-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.